

ZNL-05-044: A Technical Guide to its Target Selectivity Profile

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Compound of Interest

Compound Name: ZNL-05-044

Cat. No.: B12375339

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This document provides an in-depth technical overview of the target selectivity profile of **ZNL-05-044**, a potent and selective inhibitor of Cyclin-Dependent Kinase 11 (CDK11). The information presented herein is intended to support further research and drug development efforts centered on this compound.

Executive Summary

ZNL-05-044 is a small molecule inhibitor that demonstrates high affinity and selectivity for CDK11A and CDK11B.[1] Developed from a diaminothiazole scaffold, it represents a significant improvement in kinome-wide selectivity over its parent compounds.[2] Mechanistically, **ZNL-05-044** induces G2/M cell cycle arrest and disrupts mRNA splicing, consistent with the known functions of CDK11 in transcription and RNA processing.[1][2][3] This guide details the quantitative target profile of **ZNL-05-044**, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Target Selectivity Profile

The selectivity of **ZNL-05-044** has been rigorously assessed using both in-cell and biochemical assays. The primary methodologies employed were the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay and the KINOMEScan® profiling service.

Primary Targets: CDK11A and CDK11B

ZNL-05-044 exhibits potent inhibition of both CDK11A and CDK11B isoforms. In-cell target engagement, as measured by the NanoBRET™ assay, revealed IC50 values in the sub-micromolar range. Biochemical binding assays further confirmed a high affinity for CDK11A.

| Target | Assay Type | Value | Unit | Reference |
|--------|-------------------|-------|------|-----------|
| CDK11A | NanoBRET™ IC50 | 0.23 | μM | [1] |
| CDK11B | NanoBRET™ IC50 | 0.27 | μM | [1] |
| CDK11A | Kd | 69 | nM | [4] |

Kinome-wide Selectivity

A key feature of **ZNL-05-044** is its exceptional selectivity across the human kinome. A KINOMEScan® panel of 468 kinases was used to profile **ZNL-05-044** at a concentration of 10 μM.[2] The results are summarized by a selectivity score (S(10)), which is the ratio of kinases inhibited to a specified percentage (in this case, >90% inhibition or a % Ctrl < 10) versus the total number of kinases tested.[2]

- Selectivity Score (S(10) at 10 μM): 0.03[2]

This low selectivity score indicates that **ZNL-05-044** interacts with a very small fraction of the kinome at a high concentration, underscoring its specificity for CDK11.

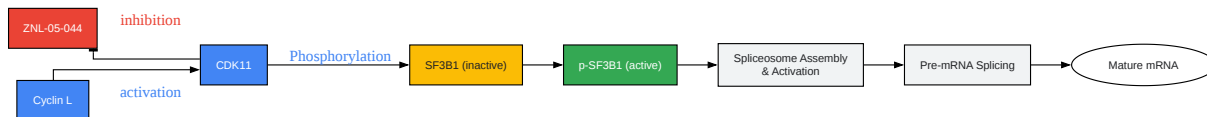
The following table details the binding of **ZNL-05-044** to a panel of kinases as determined by the KINOMEScan® assay, reported as "% Control", where a lower number indicates stronger binding.

| Kinase | % Control @ 10 μ M |
|--|------------------------|
| CDK11A | 0.2 |
| CDK11B | 0.3 |
| CLK3 | 11 |
| DYRK1A | 12 |
| DYRK1B | 14 |
| HIPK1 | 15 |
| HIPK2 | 16 |
| HIPK3 | 18 |
| GSG2 (Haspin) | 20 |
| CDK9 | 22 |
| ... (and other kinases with minimal binding) | >25 |

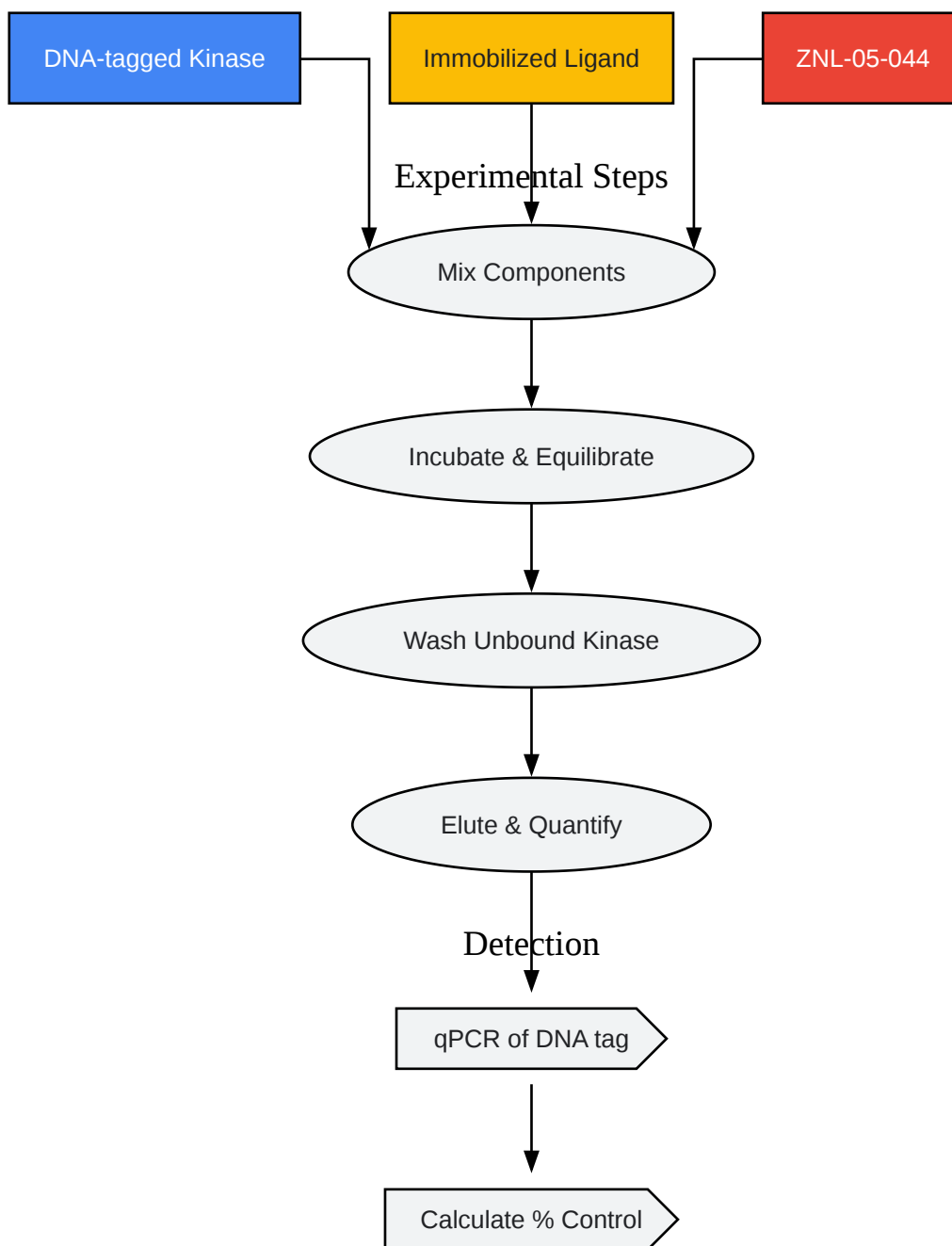
Note: This is a representative subset. For a comprehensive list, refer to the supplementary materials of the source publication.

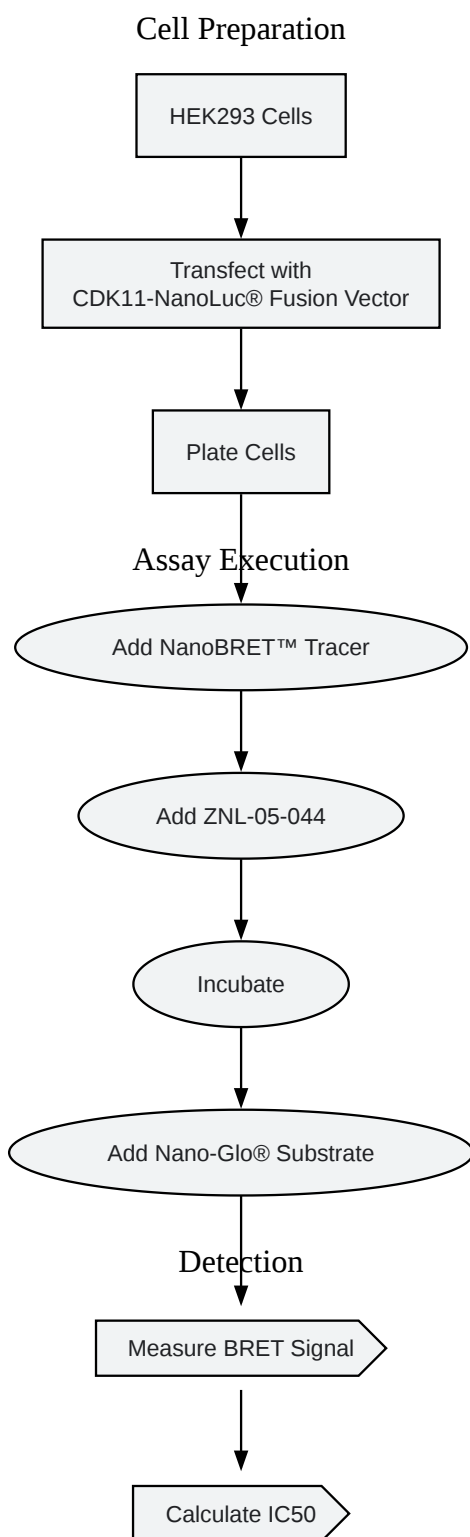
Mechanism of Action: Disruption of Pre-mRNA Splicing

CDK11 plays a crucial role in the regulation of pre-mRNA splicing, a fundamental process in gene expression. It does so by phosphorylating key components of the spliceosome, including the Splicing Factor 3B Subunit 1 (SF3B1). Inhibition of CDK11 by **ZNL-05-044** is therefore hypothesized to disrupt the normal functioning of the spliceosome, leading to aberrant mRNA processing and subsequent cellular effects such as cell cycle arrest.



Assay Components





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- To cite this document: BenchChem. [ZNL-05-044: A Technical Guide to its Target Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375339#znl-05-044-target-selectivity-profile]

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